5alpha-Androst-8(14)-ene-3,17-dione

Beschreibung

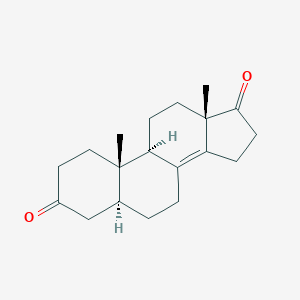

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPWIMHSTQMTHM-DMBMUNPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Pathway Elucidation of 5alpha Androst 8 14 Ene 3,17 Dione

Retrosynthetic Analysis Strategies for the 5alpha-Androst-8(14)-ene-3,17-dione Nucleus

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For a polycyclic structure like this compound, this process involves a series of strategic bond disconnections that correspond to reliable chemical reactions.

A plausible retrosynthetic strategy begins with simplifying the functional groups. The 3,17-dione can be retrosynthetically converted to the corresponding 3,17-diol via reduction. This simplifies the molecule to a core diol, 5alpha-Androst-8(14)-ene-3,17-diol. The next critical disconnection involves the formation of the Δ8(14) double bond. This bond can be envisioned as the product of an elimination reaction, suggesting a precursor with a leaving group at either C8 or C14, or more commonly, a dehydration reaction of a 14α-hydroxy intermediate.

Further deconstruction of the steroid nucleus itself can follow established strategies for steroid synthesis, such as:

A → AD → ABCD Approach: This strategy involves starting with a precursor for the A-ring and sequentially building the D and then the B and C rings.

C → CD → BCD → ABCD Approach: This method begins with the C-ring and builds the D-ring, followed by the B and A rings. This was famously used in Woodward's synthesis of cholesterol.

AB → ABC → ABCD Approach: This involves starting with a pre-formed AB-ring system, such as a naphthalene (B1677914) derivative, and subsequently constructing the C and D rings.

For a semi-synthetic approach, a common and abundant natural steroid, such as dehydroepiandrosterone (B1670201) (DHEA) or testosterone (B1683101), could serve as the starting material. The synthesis would then involve a series of stereocontrolled reductions, functional group interconversions, and the key step of introducing the 8(14)-double bond. This semi-synthetic route is often more practical and economically viable than a total synthesis.

Stereoselective Synthetic Methodologies for the 5alpha-Androstane (B165731) Configuration

The most common and effective method for establishing the 5α-stereocenter is through the catalytic hydrogenation of a Δ4- or Δ5-unsaturated steroid precursor.

| Precursor | Reaction Conditions | Product | Stereoselectivity |

| Androst-4-ene-3,17-dione | H₂, Pd/C | 5α-Androstane-3,17-dione | High |

| 3β-Hydroxy-androst-5-en-17-one | H₂, PtO₂ | 3β-Hydroxy-5α-androstan-17-one | High |

The stereoselectivity of this reduction is dictated by the steric environment of the double bond. The catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), adsorbs onto the less sterically hindered α-face of the steroid molecule. The subsequent delivery of hydrogen atoms to the double bond also occurs from this α-face, leading to the formation of the thermodynamically stable trans-fused A/B ring system, which defines the 5α-configuration. The choice of solvent and catalyst can influence the ratio of 5α to 5β isomers, but conditions are generally optimized to heavily favor the desired 5α product.

Advanced Approaches for the Stereospecific Introduction of the 8(14)-ene Double Bond

The introduction of the C8-C14 double bond is arguably the most challenging step in the synthesis of this compound. This specific unsaturation is less common than other variants (e.g., Δ4, Δ5, or Δ1) and requires specific methodologies.

One established strategy involves the dehydration of a 14α-hydroxy steroid precursor . The synthesis of these precursors can be achieved through microbial hydroxylation or multi-step chemical synthesis. For instance, fermenting 4-androstene-3,17-dione with specific microbial cultures can introduce a hydroxyl group at the 14α-position. google.com Once the 14α-hydroxy intermediate is obtained, it can be subjected to dehydration under acidic conditions or using specific dehydrating agents to generate the Δ8(14) double bond. google.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted, and in this case, the more thermodynamically stable, Δ8(14) alkene. libretexts.org

Another approach involves transformations of a 15-keto steroid . The synthesis of Δ8(14)-15-ketosterols has been reported starting from ergosterol. nih.gov This methodology involves the formation of the 15-keto group, which can then facilitate the introduction of the adjacent double bond. The 15-keto group can be converted to an enol derivative, such as an enol acetate (B1210297) or enol ether, which upon further reaction can generate the Δ8(14) unsaturation.

A more direct, though older, reported synthesis of 17beta-hydroxy-5alpha-androst-8(14)-en-3-one provides a template for this transformation, establishing the feasibility of accessing this specific nucleus. acs.org More recent work has also demonstrated the synthesis of androsta-5,8(14),15-trien-17-ones, indicating that the 8(14) double bond can be formed in concert with other unsaturations. nih.gov These methods often rely on elimination reactions where a leaving group is installed at a strategic position on the C or D ring to facilitate the formation of the desired double bond. uci.edumasterorganicchemistry.compressbooks.pub

Regioselective Oxidation and Functionalization Techniques for 3,17-Dione Moieties

The final key feature of the target molecule is the presence of ketone groups at both C3 and C17. Assuming the synthesis proceeds through a diol intermediate (e.g., 5alpha-Androst-8(14)-ene-3,17-diol), the simultaneous oxidation of both hydroxyl groups is required.

The regioselective oxidation of steroid hydroxyl groups is well-established. Common oxidizing agents effective for this transformation include:

Chromium-based reagents: Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone) is a powerful oxidizing agent capable of converting both primary and secondary alcohols to carboxylic acids and ketones, respectively. Milder chromium reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are also effective for the oxidation of alcohols to aldehydes and ketones.

Other oxidizing agents: Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered organic base like triethylamine) and Dess-Martin periodinane (DMP) are modern, milder alternatives that avoid the use of heavy metals and are highly efficient for converting alcohols to ketones.

In the context of synthesizing this compound from its corresponding diol, a one-pot oxidation using an excess of an agent like Jones reagent would efficiently convert both the 3-OH and 17-OH groups to their respective ketones. The relative reactivity of the hydroxyl groups (e.g., equatorial vs. axial) can sometimes be exploited for selective oxidation if desired, but for the formation of the dione (B5365651), complete oxidation is the goal.

Synthesis of Novel Derivatives and Analogs of this compound

The this compound nucleus serves as a scaffold for the synthesis of various novel derivatives and analogs through modifications at different positions of the steroid framework. The A-ring and D-ring are common sites for such structural alterations.

Structural Modifications at the A-Ring

The A-ring of the androstane (B1237026) skeleton is a frequent target for modification to explore structure-activity relationships. Common modifications include:

Introduction of additional unsaturation: A double bond can be introduced at the C1-C2 position to yield a Δ1,8(14)-diene system. This is often achieved by bromination at C2 followed by dehydrobromination.

Alteration of the 3-keto group: The 3-keto group can be reduced back to a hydroxyl group with specific stereochemistry (3α or 3β) using stereoselective reducing agents. It can also be converted into other functionalities like oximes, hydrazones, or spirocyclic attachments. For example, spiro-carbamates or spiro-morpholinones have been introduced at the C3 position of androstane skeletons. nih.gov

Introduction of heteroatoms: The A-ring can be modified to include heteroatoms, leading to the formation of aza-steroids or oxa-steroids, which can significantly alter the biological properties of the compound.

Structural Modifications at the D-Ring

The D-ring and its C17 substituent are also crucial for the biological activity of many steroids, making them a prime target for synthetic modification.

Modification of the 17-keto group: Similar to the C3 ketone, the C17 ketone can be reduced to a 17β- or 17α-hydroxyl group. It can also be alkylated or alkynylated to introduce various side chains at the C17 position.

Formation of Spiro-lactones: The C17-ketone can be transformed into a spiro-δ-lactone. This modification involves alkylation of the C17-ketone with an appropriate reagent, followed by hydrogenation and lactonization to form a six-membered lactone ring spiro-fused at C17. nih.gov

Ring expansion: The five-membered D-ring can be expanded to a six-membered lactone or lactam ring, creating D-homo-steroids. These modifications significantly alter the shape and conformation of the steroid's D-ring region.

These modifications allow for the systematic exploration of how different structural features of the this compound scaffold influence its chemical and biological properties.

Structural Modifications Influencing the B/C-Ring System

The B/C-ring system forms the core of the steroid nucleus and its modification can lead to compounds with altered chemical and biological properties. While specific modifications to the B/C-ring system of this compound are not extensively documented in publicly available literature, general strategies for modifying the androstane skeleton can be considered.

One notable modification of the B-ring in steroids is aromatization. The synthesis of B-ring aromatic steroids has been reported, though not specifically from an 8(14)-ene precursor. acs.orgacs.orgnih.gov Such a modification would drastically alter the planarity and electronic nature of the steroid.

Modifications to the C-ring are also a subject of synthetic exploration in steroid chemistry. For instance, the introduction of pyrazole (B372694) rings fused to the steroid skeleton has been investigated for various androstane derivatives. acs.org Additionally, more complex modifications involving ring expansion or contraction can be achieved through various chemical reactions, fundamentally altering the steroid's three-dimensional structure. researchgate.net

It is important to note that these examples represent general possibilities for modifying the androstane skeleton, and their application to this compound would require specific synthetic investigations.

Optimization of Synthetic Yields and Purity Profiles in Laboratory-Scale Preparations

The efficient synthesis of steroids with high purity is a critical aspect of their laboratory-scale preparation. azom.com Optimization strategies often focus on reaction conditions, purification techniques, and the choice of reagents and catalysts.

Reaction Conditions: The yield of steroidal reactions can often be improved by optimizing parameters such as temperature, reaction time, and the use of catalysts. For instance, microwave irradiation has been shown to improve product yields and shorten reaction times in the synthesis of some steroid derivatives when compared to conventional heating methods. nih.gov

Purification Techniques: The purification of the final product and intermediates is crucial for obtaining a high-purity compound. Common techniques in steroid chemistry include:

Crystallization: Repeated crystallization from suitable solvents is a standard method for purifying commercially abundant steroids. britannica.com

Chromatography: Various chromatographic techniques are indispensable for the separation and purification of steroids. britannica.com

Solid-Phase Extraction (SPE): This technique is useful for the rapid purification of small-scale steroid syntheses. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is a powerful tool for isolating and purifying target steroids from complex mixtures, ensuring high-purity samples. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is vital for the analysis and identification of steroid compounds. britannica.com

Purity Profile Analysis: The purity of a synthesized steroid is typically assessed using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the percentage of the desired compound in a sample. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identify any impurities. nih.gov

The following table provides a general overview of factors that can be optimized in a laboratory-scale steroid synthesis:

| Parameter | Optimization Strategies | Desired Outcome |

| Starting Material | Selection of a high-purity and readily available precursor. | Improved overall yield and reduced purification steps. |

| Reaction Conditions | Optimization of solvent, temperature, pressure, and reaction time. Use of catalysts (e.g., acid or base catalysis, metal catalysts). Application of microwave irradiation. nih.gov | Increased reaction rate and higher conversion to the desired product. |

| Reagents | Use of high-purity reagents. Exploration of different activating or protecting groups. | Minimized side reactions and formation of byproducts. |

| Work-up Procedure | Efficient extraction and washing steps to remove unreacted reagents and soluble impurities. | Simplified purification process. |

| Purification | Selection of appropriate chromatographic methods (e.g., column chromatography, HPLC, SPE). britannica.comnih.govresearchgate.netrsc.org Optimization of crystallization conditions (solvent system, temperature). | High purity of the final product. |

A plausible, though not explicitly documented, synthetic route to this compound could involve the dehydration of a 14-hydroxy precursor. The optimization of this specific dehydration step would be critical to achieving a good yield and purity of the final product. The table below outlines a hypothetical optimization for such a dehydration reaction.

| Reaction Step | Starting Material | Reagent/Condition | Potential Byproducts | Optimization Focus |

| Dehydration | 5alpha-Androstan-14-ol-3,17-dione | Acid catalyst (e.g., TsOH) or dehydrating agent (e.g., POCl₃ in pyridine) | Isomeric alkenes (e.g., androst-14-ene), rearranged products | Selective formation of the 8(14)-ene isomer by careful choice of reagent and control of reaction temperature and time. |

| Oxidation | 17beta-hydroxy-5alpha-androst-8(14)-en-3-one | Oxidizing agent (e.g., Chromium trioxide) | Over-oxidation products | Stoichiometric control of the oxidizing agent and monitoring of the reaction progress to maximize the yield of the dione. nih.gov |

By systematically addressing these factors, the synthetic yield and purity profile of this compound can be significantly improved in a laboratory setting.

Advanced Spectroscopic and Analytical Characterization of 5alpha Androst 8 14 Ene 3,17 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of complex organic molecules like 5alpha-Androst-8(14)-ene-3,17-dione. Through the precise measurement of nuclear spin transitions in a magnetic field, NMR provides a wealth of information regarding the molecular skeleton, stereochemistry, and electronic environment of individual atoms.

High-Resolution ¹H NMR Chemical Shift Analysis and Proton Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the 26 protons in its structure. The chemical shifts of these protons are influenced by their local electronic environment, including shielding and deshielding effects from nearby functional groups and the anisotropic effects of the steroid's polycyclic structure.

The two angular methyl groups, C-18 and C-19, are anticipated to appear as sharp singlets in the upfield region of the spectrum, typically between δ 0.8 and 1.2 ppm. The exact chemical shifts of these methyl protons are diagnostic and can provide insights into the stereochemistry of the ring junctions. The protons on the steroid backbone, particularly those adjacent to the carbonyl groups at C-3 and C-17, will be deshielded and resonate at lower field. For instance, the protons at C-2 and C-4 would be expected to show complex multiplets in the range of δ 2.0-2.5 ppm. The absence of a proton at the C-8 and C-14 positions, due to the double bond, simplifies certain regions of the spectrum.

Proton-proton connectivity can be established through techniques like Correlation Spectroscopy (COSY), which reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton network throughout the steroid nucleus, confirming the sequence of methylene (B1212753) and methine groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data are predictive and based on the analysis of structurally similar androstane (B1237026) derivatives. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-18 | ~0.90 | s |

| H-19 | ~1.10 | s |

| H-2α,β | 2.20-2.40 | m |

| H-4α,β | 2.30-2.50 | m |

| Other CH/CH₂ | 1.20-2.10 | m |

Carbon-13 NMR Spectroscopic Assignments for Steroid Ring Carbons and Carbonyls

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, 19 distinct signals are expected. The chemical shifts of the carbonyl carbons at C-3 and C-17 are particularly diagnostic, typically appearing in the downfield region around δ 210-220 ppm. The olefinic carbons of the C-8/C-14 double bond will resonate in the region of δ 120-140 ppm, with their precise shifts providing information about the substitution pattern of the double bond.

The angular methyl carbons (C-18 and C-19) will be found in the upfield region, generally between δ 10 and 25 ppm. The remaining methylene and methine carbons of the steroid backbone will populate the δ 20-60 ppm range. The specific chemical shifts are highly sensitive to the stereochemistry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data are predictive and based on the analysis of structurally similar androstane dione (B5365651) isomers. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~212 |

| C-17 | ~220 |

| C-8 | ~135 |

| C-14 | ~130 |

| C-18 | ~14 |

| C-19 | ~21 |

| Other C | 20-60 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Assignment and Stereochemical Analysis

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): As mentioned, this experiment maps out the ¹H-¹H coupling network, allowing for the connection of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It is a powerful tool for assigning the carbon signal for each protonated carbon by identifying the one-bond C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary carbons (like C-10 and C-13) and for piecing together the carbon skeleton by observing long-range correlations. For example, the protons of the C-18 and C-19 methyl groups will show correlations to the surrounding quaternary and methine carbons, confirming their attachment points.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. This is vital for determining the stereochemistry of the molecule. For instance, NOE correlations between the angular methyl protons (H-18 and H-19) and other protons on the steroid backbone can confirm the cis or trans fusion of the rings and the relative orientation of substituents.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed three-dimensional picture of the this compound molecule can be constructed.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). For this compound, with a molecular formula of C₁₉H₂₆O₂, the calculated exact mass is 286.1933 g/mol . HRMS can experimentally determine the mass of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) with sufficient precision to confirm this elemental composition, distinguishing it from other potential isobaric compounds.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₁₉H₂₆O₂]⁺˙ | 286.1933 |

| [C₁₉H₂₇O₂]⁺ | 287.2011 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Diagnostic Fragment Ions

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of the steroid nucleus is a complex process that can involve cleavages of the individual rings. For this compound, the presence of the double bond at the C-8/C-14 position is expected to significantly influence the fragmentation pathways. Common fragmentation patterns for steroids include the loss of methyl groups and characteristic cleavages of the D-ring. The presence of the two ketone groups will also direct fragmentation. The analysis of these diagnostic fragment ions allows for the differentiation of isomers and the confirmation of the core steroid structure.

Table 4: Predicted Diagnostic Fragment Ions in the MS/MS Spectrum of this compound (Note: The following data are predictive and based on general fragmentation patterns of androstane steroids. Actual experimental fragmentation will depend on the ionization method and collision energy.)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Possible Neutral Loss |

| 286 | 271 | CH₃ |

| 286 | 243 | C₃H₇ |

| 286 | 215 | C₅H₉O |

X-ray Crystallography for Definitive Solid-State Structural and Conformational Determination

The precise three-dimensional arrangement of atoms and the conformational isomers of this compound in the solid state are definitively determined using X-ray crystallography. This powerful analytical technique provides unparalleled insight into the molecule's steric and electronic properties, which are crucial for understanding its chemical reactivity and potential biological interactions.

Single-Crystal X-ray Diffraction Studies of this compound

While a specific single-crystal X-ray diffraction study for this compound is not widely reported in publicly accessible literature, the methodology for its analysis would follow established protocols for steroidal compounds. The process would begin with the growth of a high-quality single crystal of the compound, a critical and often challenging step. This is typically achieved through slow evaporation of a suitable solvent or by vapor diffusion techniques.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the electron density distribution within the crystal. From the electron density map, the positions of individual atoms can be elucidated, leading to a complete and unambiguous structural determination.

For a compound like this compound, X-ray diffraction would confirm the 5-alpha configuration, the placement of the ketone groups at C3 and C17, and the location of the double bond between C8 and C14. The resulting crystal structure would also reveal details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₉H₂₆O₂ |

| Formula Weight | 286.41 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1548.54 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.228 |

Note: This data is hypothetical and serves as an illustrative example of what a crystallographic study might reveal.

Analysis of Steroid Ring Conformations and Torsion Angles in the Solid State

The steroid nucleus is a rigid structure, but the individual rings possess some conformational flexibility. libretexts.orgpressbooks.publibretexts.orgnobelprize.org X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the conformation of each ring in the steroid backbone.

The introduction of the C8-C14 double bond in this compound introduces a region of planarity and strain in the C and D rings. The D-ring, a five-membered cyclopentane (B165970) ring, is expected to adopt an envelope or a twisted conformation to accommodate the fusion to the C ring. nih.gov The precise conformation would be determined by the torsion angles within the ring.

Table 2: Representative Torsion Angles for a Steroid Ring System

| Torsion Angle | Description | Expected Value Range (°) |

| C1-C2-C3-C4 | Defines the twist of the A ring | ±50 to ±60 |

| C5-C10-C9-C8 | Reflects the A/B/C ring junction geometry | ~170 to ~180 (trans) |

| C8-C9-C11-C12 | Indicates the conformation of the C ring | ±50 to ±60 |

| C13-C14-C15-C16 | Describes the puckering of the D ring | Variable (non-planar) |

Note: These are representative values and the actual torsion angles for this compound would be determined experimentally.

Advanced Chromatographic Methodologies for Separation, Isolation, and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound from reaction mixtures, synthetic byproducts, or biological matrices. The choice of method depends on the specific analytical goal, whether it is for preparative isolation or for quantitative analysis.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of steroids. nih.gov For this compound, a reversed-phase HPLC method would likely be the most effective approach for separation and purity assessment. acs.org

A typical HPLC system would consist of a C18 or C8 stationary phase, which are hydrophobic and provide good retention for non-polar compounds like steroids. The mobile phase would likely be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from its isomers and impurities. nih.govthermofisher.cnthermofisher.com Detection is commonly performed using a UV detector, as the carbonyl groups in the molecule absorb UV light. For more sensitive and specific detection, mass spectrometry (LC-MS) can be coupled with HPLC. nih.govnih.gov

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Strategies for Volatile Derivative Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of steroids, particularly for assessing purity and quantifying volatile derivatives. mdpi.com Due to the relatively low volatility of this compound, derivatization is often necessary to increase its thermal stability and volatility for GC analysis. youtube.com

A common derivatization strategy for ketosteroids involves methoximation followed by silylation. youtube.com The ketone groups at C3 and C17 are first converted to methoximes, and then any hydroxyl groups (if present in impurities) are converted to trimethylsilyl (B98337) (TMS) ethers. This process reduces the polarity of the molecule and makes it suitable for GC analysis. nih.gov

The derivatized sample is then injected into a GC system equipped with a capillary column, typically with a non-polar or a mid-polar stationary phase. The separation is based on the boiling points and interactions of the analytes with the stationary phase. Detection is most commonly performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). mdpi.com

Table 4: Example GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization | Methoximation followed by silylation (e.g., with MSTFA) |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient from ~150 °C to ~300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Stereochemistry and Conformational Dynamics of 5alpha Androst 8 14 Ene 3,17 Dione

Detailed Analysis of the 5α-Androstane A/B Ring Junction Configuration

The hydrogen atom at the C5 position is oriented on the alpha-face of the molecule, meaning it projects below the plane of the steroid nucleus. This trans-fusion forces the A ring into a stable chair conformation, which minimizes steric strain. The resulting structure is more linear and rigid compared to the bent conformation of the corresponding 5β-isomers, where the A/B ring junction is cis-fused. nih.gov The 5α-configuration is a common feature in many biologically active steroids. nih.gov

| Feature | Description |

| Ring Junction | A/B Trans |

| C5 Hydrogen | α-orientation (below the plane) |

| Ring A Conformation | Chair |

| Overall Shape | Relatively planar and extended |

Conformational Influence of the Androst-8(14)-ene Double Bond on Steroid Ring Systems (A, B, C, D Rings)

The introduction of a double bond at the C8-C14 position significantly impacts the conformational flexibility of the steroid's C and D rings, and to a lesser extent, the B ring. This unsaturation creates a region of planarity around the C8 and C14 atoms, which in turn imposes conformational constraints on the adjacent rings.

Ring C: The presence of the Δ⁸(¹⁴) double bond forces the C ring into a conformation that is typically a distorted half-chair or sofa form. This is a departure from the stable chair conformation seen in saturated androstanes.

Ring D: The five-membered D ring, which is inherently less stable than the six-membered rings, is also influenced by the C8-C14 double bond. Its conformation is often described as an envelope or a twisted envelope, and the specific geometry is dependent on the stereochemistry at other centers, such as C13.

Ring B: While further from the site of unsaturation, the B ring's conformation can be subtly affected due to the rigidity imposed on the C ring. However, it generally maintains a chair conformation.

Ring A: The A ring is largely unaffected by the C8-C14 double bond due to its distance from this feature and the rigidity of the intervening trans-fused A/B system.

Studies on related androst-8-ene structures have shown that the stereochemistry at the C/D ring junction is cis. nih.gov This, combined with the Δ⁸(¹⁴) double bond, creates a unique and relatively rigid core structure.

Theoretical Studies of Conformational Isomerism and Energy Landscape

While specific theoretical studies on 5α-Androst-8(14)-ene-3,17-dione are not widely published, computational methods are frequently used to investigate the conformational landscapes of steroids. nih.gov Techniques such as Density Functional Theory (DFT) are employed to calculate the energies of different possible conformations and identify the most stable, low-energy minima. nih.gov

For 5α-Androst-8(14)-ene-3,17-dione, theoretical analysis would likely focus on:

The precise half-chair or sofa conformation of the C ring.

The envelope or twisted envelope conformation of the D ring.

The rotational barriers of any flexible substituent groups, although this specific molecule has none.

These computational approaches can provide valuable insights into the molecule's preferred three-dimensional structure in different environments. The energy landscape would reveal the relative stabilities of different conformers and the energy barriers between them. nih.gov

Implications of Chirality on the Structural and Electronic Properties of the Compound

The chirality of the molecule influences its electronic properties by creating a specific distribution of electron density across the steroidal skeleton. This unique electronic environment is a key factor in how the molecule might interact with other chiral molecules, such as biological receptors or enzymes. The steric and electronic properties arising from its chirality are intrinsically linked and cannot be considered in isolation.

Biochemical Transformations and Metabolic Studies of 5alpha Androst 8 14 Ene 3,17 Dione Hypothetical Pathways and Mechanisms

Proposed Biotransformation Pathways of the Androst-8(14)-ene Moiety

The androst-8(14)-ene moiety is an uncommon feature in naturally occurring steroids. Its biotransformation would likely involve enzymatic processes aiming to reduce or shift the double bond, potentially as a step toward creating more polar, excretable metabolites.

One hypothetical pathway could be the reduction of the C8(14) double bond. This would result in the formation of 5alpha-androstane-3,17-dione, a known metabolite of several androgens. wikipedia.org This saturation could be catalyzed by reductases present in the liver and other steroid-metabolizing tissues.

Another possibility is the isomerization of the double bond from the C8(14) position to a more common position, such as C5 or C4. For instance, isomerization to Δ5-androstene-3,17-dione would create a direct precursor for testosterone (B1683101) synthesis. nih.gov The enzymatic machinery for such an isomerization, potentially involving enzymes like ketosteroid isomerase, has been documented for other steroid substrates. nih.gov

Theoretical Reductive and Oxidative Metabolism of the 3,17-Dione Functionalities

The 3,17-dione functionalities are key sites for metabolic transformation, primarily through reduction and, to a lesser extent, oxidation. These reactions are critical in modulating the biological activity of steroids.

Reductive Metabolism: The keto groups at C3 and C17 are susceptible to reduction by hydroxysteroid dehydrogenases (HSDs). Reduction of the 17-keto group would yield 17beta-hydroxy-5alpha-androst-8(14)-en-3-one. nih.gov Conversely, reduction of the 3-keto group would lead to 3alpha-hydroxy-5alpha-androst-8(14)-en-17-one or 3beta-hydroxy-5alpha-androst-8(14)-en-17-one. The stereospecificity of this reduction would depend on the specific HSD isoenzyme involved. nih.gov

Oxidative Metabolism: While less common for dione (B5365651) steroids, oxidation could theoretically occur. This might involve the introduction of additional hydroxyl groups on the steroid nucleus, as discussed in the next section.

Hypothetical Hydroxylation Reactions on the 5alpha-Androst-8(14)-ene-3,17-dione Scaffold

Hydroxylation is a major pathway for steroid metabolism, increasing water solubility and facilitating excretion. Cytochrome P450 (CYP) enzymes are primarily responsible for these reactions. For the this compound scaffold, hydroxylation could occur at various positions on the steroid nucleus.

Based on the metabolism of similar androstane (B1237026) structures, potential sites for hydroxylation include C6, C11, and C16. For example, microbial contamination has been shown to induce hydroxylation of endogenous steroids like DHEA, leading to the formation of hydroxylated derivatives. wada-ama.org Specifically, 6α- and 6β-hydroxylation are known metabolic routes for androstenedione (B190577). dshs-koeln.de Similarly, 11β-hydroxylation is a key step in the synthesis of potent androgens. bham.ac.uk

Table 1: Hypothetical Hydroxylated Metabolites of this compound

| Metabolite Name | Position of Hydroxylation |

| 6α-hydroxy-5alpha-androst-8(14)-ene-3,17-dione | C6α |

| 6β-hydroxy-5alpha-androst-8(14)-ene-3,17-dione | C6β |

| 11β-hydroxy-5alpha-androst-8(14)-ene-3,17-dione | C11β |

| 16α-hydroxy-5alpha-androst-8(14)-ene-3,17-dione | C16α |

Enzymatic Conversion Potential and Interactions with Steroidogenic Enzymes in in vitro Models

The interaction of this compound with key steroidogenic enzymes provides a theoretical framework for its potential biological effects and metabolic fate. These interactions are extrapolated from studies on analogous steroid structures.

Theoretical Substrate Activity with Steroid 5alpha-Reductase Isoenzymes

Steroid 5alpha-reductases are enzymes that catalyze the reduction of the C4-C5 double bond in steroids. wikipedia.org Since this compound already possesses a saturated A-ring (5alpha configuration), it would not be a substrate for 5alpha-reductase in the conventional sense. However, if the C8(14) double bond were to be isomerized to a C4 or C5 position, the resulting molecule could then become a substrate for 5alpha-reductase. For instance, if isomerized to androst-4-ene-3,17-dione, 5alpha-reductase could convert it to 5alpha-androstane-3,17-dione. wikipedia.orgnih.gov

Proposed Interactions with Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases (HSDs) are crucial for the interconversion of keto and hydroxyl groups on the steroid nucleus, thereby regulating the activity of steroid hormones. nih.gov this compound, with its two ketone groups, is a prime candidate for interaction with various HSDs.

17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs): These enzymes catalyze the reduction of the 17-keto group. Different isoforms of 17beta-HSD exhibit specificity for different substrates. It is plausible that an isoform of 17beta-HSD could convert this compound to its 17beta-hydroxy counterpart. mdpi.com

3alpha- and 3beta-Hydroxysteroid Dehydrogenases (3alpha/beta-HSDs): These enzymes would act on the 3-keto group. Reductive 3alpha-HSDs could convert it to a 3alpha-hydroxy steroid, while oxidative 3alpha-HSDs could potentially catalyze the reverse reaction if a 3alpha-hydroxy metabolite were formed. nih.govwikipedia.org Similarly, 3beta-HSD could produce a 3beta-hydroxy metabolite. wikipedia.org

Table 2: Potential Enzymatic Conversions by HSDs

| Enzyme | Substrate | Product |

| 17beta-HSD | This compound | 17beta-hydroxy-5alpha-androst-8(14)-en-3-one |

| 3alpha-HSD | This compound | 3alpha-hydroxy-5alpha-androst-8(14)-en-17-one |

| 3beta-HSD | This compound | 3beta-hydroxy-5alpha-androst-8(14)-en-17-one |

Examination of Aromatase Interaction Potential in Analogous Steroid Systems

Aromatase is a cytochrome P450 enzyme that converts androgens into estrogens. nih.gov The primary substrates for aromatase are androstenedione and testosterone, which have a C4-C5 double bond. The structure of this compound, lacking this critical feature, makes it an unlikely substrate for direct aromatization.

However, some steroids can act as aromatase inhibitors. Given that structurally similar compounds, like androsta-1,4,6-triene-3,17-dione, are known aromatase inhibitors, it is conceivable that this compound could also exhibit inhibitory activity. nih.govresearchgate.net Furthermore, there is evidence of aromatase-independent pathways for the conversion of androgens to estrogenic steroids, which can be influenced by inhibitors of other enzymes like 5alpha-reductase. nih.gov

Consideration as a Putative Intermediate in Novel Steroidogenic Pathways

The classical pathways of steroid hormone biosynthesis are well-documented, proceeding from cholesterol through a series of enzymatic modifications to yield various androgens, estrogens, and corticosteroids. However, the existence of alternative or "backdoor" pathways is increasingly recognized, particularly in certain tissues and pathological conditions. In this context, 5α-Androst-8(14)-ene-3,17-dione can be considered a hypothetical intermediate in such novel pathways.

The presence of the Δ8(14) double bond is a key feature. While less common than the Δ4 or Δ5 unsaturation seen in major steroid hormones, Δ8(14)-steroids have been identified in biological systems. For instance, Δ8(14)-sterols have been found in the bacterium Methylococcus capsulatus, indicating that the enzymatic machinery to produce and potentially metabolize this structural feature exists in nature. nih.gov Furthermore, pregnane (B1235032) derivatives with unsaturation at the Δ8 position have been tentatively identified as metabolites in Smith-Lemli-Opitz syndrome, a human metabolic disorder. researchgate.net

The synthesis of derivatives of 17β-hydroxy-5α-androst-8(14)-en-3-one has been reported in the scientific literature, demonstrating that compounds with this androstane skeleton can be prepared and have been studied for their biological activities. nih.gov This provides a basis for speculating on their potential formation and metabolism in vivo.

One hypothetical pathway could involve the desaturation of a saturated 5α-androstane precursor by a yet-uncharacterized desaturase enzyme to introduce the Δ8(14) double bond. Alternatively, it could arise from the isomerization of a different unsaturated intermediate. Once formed, 5α-Androst-8(14)-ene-3,17-dione could undergo further metabolic transformations. For example, the Δ8(14) double bond could be subject to reduction by a reductase enzyme, potentially leading to the formation of the more common 5α-androstane-3,17-dione.

The carbonyl groups at C-3 and C-17 are also reactive sites for metabolism. These could be reduced by hydroxysteroid dehydrogenases (HSDs) to the corresponding hydroxyl groups, leading to the formation of various diol derivatives. The specific stereochemistry of these reductions would depend on the specific HSD isoforms present.

While the direct biotransformation of 5α-Androst-8(14)-ene-3,17-dione has not been extensively studied, research on the metabolism of other androstenedione isomers, such as 5α-androst-1-ene-3,17-dione, reveals a complex pattern of metabolic products, including hydroxylated and reduced derivatives. dshs-koeln.de This suggests that if 5α-Androst-8(14)-ene-3,17-dione were present in a biological system, it would likely be subject to a similar array of metabolic enzymes, leading to a variety of downstream products.

The exploration of such hypothetical pathways is crucial for a comprehensive understanding of steroid metabolism and may reveal novel bioactive steroids or diagnostic markers for certain diseases. Further research, including in vitro incubation studies with relevant enzymes and tissues, as well as advanced metabolomic analyses, is necessary to confirm the existence and significance of these putative pathways.

Enzymatic Inhibition and Modulatory Activities Theoretical Mechanisms and in Vitro Studies

Hypothetical Mechanism of Action as an Enzyme Inhibitor, Particularly for Steroid 5alpha-Reductase

The enzyme 5alpha-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia. nih.gov Steroidal inhibitors of 5alpha-reductase often act as competitive inhibitors, binding to the enzyme's active site and preventing the binding of the natural substrate, testosterone. nih.gov

Theoretically, 5alpha-Androst-8(14)-ene-3,17-dione could act as an inhibitor of 5alpha-reductase. Its androstane (B1237026) skeleton is a prerequisite for recognition by the enzyme. However, the presence of the C-8(14) double bond introduces a conformational rigidity in the C and D rings of the steroid nucleus, which would significantly alter its shape compared to the natural substrate, testosterone, or other known inhibitors like finasteride.

It is hypothesized that this altered conformation could allow the compound to bind to the active site of 5alpha-reductase, potentially in a manner that obstructs the binding of testosterone. The inhibitory mechanism could be competitive, non-competitive, or uncompetitive, depending on how and where it binds to the enzyme or the enzyme-substrate complex. The dione (B5365651) functions at C-3 and C-17 are common features in many androstane derivatives that interact with steroidogenic enzymes.

Investigation of Modulatory Effects on Steroidogenic Enzyme Activities

Beyond 5alpha-reductase, androstane derivatives are known to modulate the activity of other enzymes involved in steroidogenesis, such as hydroxysteroid dehydrogenases (HSDs). For instance, 17β-HSD is responsible for the interconversion of androstenedione (B190577) and testosterone, while 3α-HSD and 3β-HSD are involved in the metabolism of androgens.

In vitro studies using cell-free systems with purified enzymes or cell-based assays with cells expressing specific steroidogenic enzymes would be necessary to elucidate the precise modulatory effects of this compound.

Structure-Activity Relationships for Enzyme Inhibition on the this compound Skeleton

The structure-activity relationships (SAR) for androstane-based enzyme inhibitors are complex and depend on the target enzyme. For 5alpha-reductase inhibitors, several structural features are known to be important. nih.gov

The Androstane Nucleus: The four-ring steroid structure is fundamental for binding.

The A-ring: Modifications to the A-ring, such as the introduction of aza-atoms (as in finasteride), can significantly enhance inhibitory activity. nih.gov The 3-oxo group is also a common feature.

The C-17 Substituent: The nature of the substituent at the C-17 position plays a crucial role in determining the potency and selectivity of inhibition. drugbank.com

Unsaturation: The position of double bonds in the steroid nucleus can dramatically affect binding and activity. The Δ4 double bond of testosterone is critical for its reduction by 5alpha-reductase. The introduction of a double bond at C-8(14) in this compound would create a significantly different three-dimensional structure compared to testosterone or other known inhibitors.

Based on the SAR of related compounds, it can be hypothesized that the C-8(14) double bond in this compound would likely decrease its affinity for the 5alpha-reductase active site, which is specifically adapted to the shape of steroids with a Δ4 or Δ5 double bond. However, this unique structural feature might confer affinity for other enzymes or receptor proteins. Further comparative studies with other androstene isomers would be required to fully understand the impact of the C-8(14) unsaturation on its biological activity.

Molecular Interactions and Receptor Binding Studies Theoretical and Computational Modeling

Theoretical Ligand-Receptor Binding Affinity Predictions for 5alpha-Androst-8(14)-ene-3,17-dione

Predicting the binding affinity of a ligand for its receptor is a cornerstone of computational drug discovery and molecular endocrinology. For this compound, while direct experimental values are not available, we can infer its potential binding affinities relative to well-characterized androstanes such as 5alpha-androstane-3,17-dione. The introduction of the 8(14)-ene double bond is expected to alter the planarity and conformational flexibility of the steroid's C and D rings, which could either enhance or diminish its fit within the ligand-binding pockets of various steroid receptors.

Theoretical predictions suggest that these conformational changes might lead to a nuanced binding profile, potentially with decreased affinity for the androgen receptor compared to its saturated counterpart, due to a less optimal fit. Conversely, these same changes could create favorable interactions with other steroid receptors.

| Compound | Predicted Relative Binding Affinity (Androgen Receptor) | Predicted Relative Binding Affinity (Glucocorticoid Receptor) | Predicted Relative Binding Affinity (Mineralocorticoid Receptor) |

| 5alpha-Androstane-3,17-dione | Moderate | Low | Low |

| This compound | Low to Moderate | Low to Moderate | Low to Moderate |

Note: This table presents hypothetical, inferred data based on structural analysis and is intended for illustrative purposes in the absence of direct experimental findings.

Molecular Docking and Molecular Dynamics Simulations with Steroid Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand and a protein at the atomic level. These methods can predict the preferred binding orientation of the ligand and the stability of the ligand-receptor complex over time.

Androgen Receptor Interaction Models and Binding Modes

The androgen receptor (AR) possesses a well-defined ligand-binding pocket that accommodates the classic steroidal shape. For this compound, docking simulations would likely show that the A- and B-rings of the steroid anchor it within the hydrophobic pocket, similar to other androgens. Key interactions would be anticipated with amino acid residues in the ligand-binding domain. However, the altered geometry of the C/D ring junction due to the 8(14)-ene bond could lead to a different orientation of the D-ring and its 17-keto group, potentially altering the hydrogen bonding network that is crucial for receptor activation.

Proposed Interactions with Other Steroid Receptors (e.g., Glucocorticoid Receptor, Mineralocorticoid Receptor)

The ligand-binding domains of the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) share significant homology with the AR, yet subtle differences allow for ligand selectivity. nist.gov It is plausible that the unique shape of this compound could allow it to fit within the binding pockets of the GR and MR. The planarity introduced by the 8(14)-ene bond might facilitate interactions with specific residues in these receptors that are not as favorable in the more bent conformation of 5alpha-androstane-3,17-dione.

| Receptor | Proposed Key Interacting Residues | Predicted Nature of Interaction |

| Androgen Receptor (AR) | Asn705, Arg752, Gln711, Thr877 | Hydrogen bonding with 3- and 17-keto groups; hydrophobic interactions with the steroid core. |

| Glucocorticoid Receptor (GR) | Gln570, Arg611, Gln642, Thr739 | Potential for hydrogen bonding and hydrophobic interactions, influenced by the altered steroid shape. |

| Mineralocorticoid Receptor (MR) | Gln776, Arg817, Cys942 | Possible interactions, with the 8(14)-ene configuration potentially influencing binding selectivity. |

Note: This table is a theoretical model based on the known structures of steroid receptors and the predicted conformation of this compound.

Impact of the 8(14)-ene Configuration on Receptor Binding Conformation and Allosteric Modulation

The 8(14)-double bond imposes a significant conformational constraint on the steroid nucleus. Unlike the saturated 5alpha-androstane (B165731) backbone, which has a more pronounced "bend," the 8(14)-ene structure results in a flatter C/D ring junction. This altered topography is the most critical factor influencing its receptor binding.

This conformational change can have several consequences:

Direct Binding Interference: The altered shape may not be complementary to the established binding pocket of a particular receptor, leading to lower affinity.

Altered Agonist/Antagonist Profile: The positioning of the A and D rings relative to each other is critical for inducing the conformational changes in the receptor that lead to either agonistic or antagonistic effects. The 8(14)-ene bond will change this relative positioning.

Allosteric Modulation: It is conceivable that while the steroid binds in the ligand pocket, its unusual shape could induce subtle changes in the receptor's conformation that are transmitted to other parts of the protein, such as the coactivator binding surface. This could lead to a modified recruitment of co-regulatory proteins, a hallmark of allosteric modulation.

Structure-Activity Relationships for Theoretical Receptor Agonism or Antagonism

Based on its structure, this compound can be compared to other androstanes to predict its likely activity. The presence of keto groups at both the 3 and 17 positions is a feature shared with weak androgens and androgen precursors. A study on a related compound, 17beta-hydroxy-5alpha-androst-8(14)-en-3-one, did show myotrophic and androgenic activity, suggesting that the 8(14)-ene scaffold is compatible with anabolic effects. nih.gov

However, the precise effect of the 3,17-dione substitution on this specific scaffold is unknown. It is plausible that the compound acts as a partial agonist or even an antagonist at the androgen receptor. Its activity at the glucocorticoid and mineralocorticoid receptors is even more speculative. The unique shape conferred by the 8(14)-ene bond might allow it to bind to these receptors, but whether it would activate or inhibit them would depend on the precise conformational changes it induces upon binding. Without experimental data, any prediction of agonism versus antagonism remains theoretical.

Computational Chemistry and in Silico Modeling of 5alpha Androst 8 14 Ene 3,17 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Calculations for related steroid structures, often employing Density Functional Theory (DFT) methods, have been used to determine properties like molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. researchgate.net For 5alpha-Androst-8(14)-ene-3,17-dione, the oxygen atoms of the ketone groups at C3 and C17 would be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons would be electrophilic centers.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Analogs)

| Property | Predicted Value/Characteristic | Method of Determination (Hypothetical) |

| HOMO Energy | Relatively high due to π-system | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Relatively low due to enone system | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Moderate, suggesting potential reactivity | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | Moderate, influenced by ketone groups | DFT (e.g., B3LYP/6-31G) |

| Molecular Electrostatic Potential | Negative potential around carbonyl oxygens | DFT (e.g., B3LYP/6-31G*) |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like steroids and understanding how they interact with their environment, such as solvents. nih.govnih.gov For this compound, MD simulations would reveal the accessible conformations of the steroid backbone and any side chains in different solvent environments. The rigidity of the fused ring system is a defining characteristic of steroids, but localized flexibility can still occur. nih.gov

The interaction with solvents is crucial for predicting the behavior of the compound in biological systems. MD simulations can model the explicit interactions between the steroid and water molecules, providing insights into hydration patterns and the influence of the solvent on conformational preferences. nih.gov For instance, the hydrophobic core of the steroid would likely be shielded from the aqueous environment, while the polar ketone groups would form hydrogen bonds with water. Studies on other steroid hormones have shown that solvent can significantly impact their conformational profile. biointerfaceresearch.com

Table 2: Predicted Conformational and Solvation Properties of this compound (Hypothetical Data Based on Analogs)

| Property | Predicted Characteristic | Method of Determination (Hypothetical) |

| Conformational Flexibility | Relatively rigid core, some ring puckering | Molecular Dynamics Simulations |

| Dominant Conformation in Water | Compact structure with minimized hydrophobic exposure | Molecular Dynamics Simulations |

| Hydrogen Bonding | Carbonyl oxygens act as hydrogen bond acceptors | Molecular Dynamics Simulations |

| Solvation Free Energy | Dependent on the solvent environment | Molecular Dynamics with Free Energy Calculations |

Density Functional Theory (DFT) Studies of Proposed Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the mechanisms of chemical reactions. rsc.orgnih.govresearchgate.net For this compound, DFT could be employed to study various potential reactions, such as enzymatic transformations or isomerization pathways. For example, DFT calculations could elucidate the mechanism of the shift of the double bond from the 8(14) position to other locations within the steroid nucleus, a common reaction for some steroids. rsc.orgnih.gov Such studies would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

The reactivity of the enone moiety could also be a focus of DFT studies. The Michael addition of a nucleophile to the C15 position, for instance, could be modeled to understand the reaction pathway and stereoselectivity. DFT has been successfully applied to study the mechanisms of various reactions involving steroids and other complex organic molecules. nih.gov

In Silico Prediction of Metabolic Transformations and Enzyme Interactions

The metabolic fate of a steroid is a critical determinant of its biological activity and clearance. In silico methods are increasingly used to predict the metabolism of xenobiotics, including steroids. mdpi.comnih.govresearchgate.netnih.govnews-medical.netcreative-biolabs.comsimulations-plus.com These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods for this compound would involve comparing its structure to a database of known substrates for metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. mdpi.comnih.govresearchgate.net Structure-based approaches would involve docking the steroid into the active site of a specific metabolic enzyme, like CYP3A4, which is known to metabolize many steroids. mdpi.commdpi.com These docking studies, often followed by MD simulations, can predict the preferred binding orientation and identify the atoms most likely to undergo metabolic modification (e.g., hydroxylation).

Given the androstane (B1237026) skeleton, it is plausible that this compound could be a substrate for various CYP enzymes. Predictions would likely indicate potential hydroxylation at various positions on the steroid nucleus and potential reduction of the ketone groups.

Table 3: Predicted Metabolic Profile of this compound (Hypothetical Data Based on Analogs)

| Metabolic Pathway | Predicted Outcome | Method of Prediction (Hypothetical) |

| Cytochrome P450 Hydroxylation | Hydroxylation at various aliphatic positions | In silico metabolism prediction software (e.g., based on CYP models) |

| Ketone Reduction | Reduction of C3 and/or C17 ketones to hydroxyl groups | In silico metabolism prediction software |

| Interaction with CYP3A4 | Potential substrate | Molecular Docking and MD Simulations |

| Interaction with other CYPs | Possible interactions with other isoforms (e.g., CYP2C9, CYP2D6) | Ligand-based similarity analysis |

Cheminformatics Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.govuci.edursc.orgchemrxiv.orgresearchgate.net For derivatives of this compound, QSAR models could be developed to predict their binding affinity to various receptors, such as the androgen receptor. nih.gov

A typical QSAR study would involve a dataset of androstane derivatives with known biological activities. Various molecular descriptors would be calculated for each compound, including physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors. Statistical methods, such as partial least squares (PLS) or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov Such a model could then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the design of more potent or selective compounds.

Cheminformatic analysis of a library of derivatives could also be used to explore chemical space and identify compounds with desirable drug-like properties. nih.govnih.govrsc.orgchemrxiv.orgresearchgate.net

Advanced Research Directions and Future Perspectives in 5alpha Androst 8 14 Ene 3,17 Dione Research

Development of Green Chemistry Approaches for its Synthesis

The traditional chemical synthesis of steroids often involves multiple steps, hazardous reagents, and significant waste production. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign and efficient synthetic routes. For a compound like 5alpha-Androst-8(14)-ene-3,17-dione, several green chemistry approaches hold considerable promise.

One of the most promising avenues is the use of biocatalysis . Engineered microorganisms, such as strains of Mycolicibacterium, have been successfully used to produce key C-19 steroid intermediates like Androsta-1,4-diene-3,17-dione (ADD) from phytosterols (B1254722). wikipedia.org This technology could potentially be adapted to generate this compound or a close precursor. Furthermore, specific enzymes, particularly from the cytochrome P450 family, are known to perform highly selective oxidations on the steroid nucleus. mdpi.comwikipedia.org Research into identifying or engineering a P450 enzyme or a ketosteroid isomerase that can introduce the Δ8(14) double bond into a readily available 5-alpha-androstane precursor would represent a significant breakthrough in sustainable production.

Another key green chemistry strategy is the use of heterogeneous catalysts and alternative energy sources. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and increase yields in the creation of steroid derivatives, often with reduced solvent use. nih.gov The development of solid-supported catalysts could also simplify purification processes and allow for catalyst recycling, further reducing the environmental footprint of the synthesis of this compound.

| Green Synthesis Approach | Potential Application for this compound Synthesis | Key Advantages |

| Biocatalysis (Engineered Microbes) | Fermentation of phytosterols using engineered Mycolicibacterium strains to produce a suitable precursor. | Utilizes renewable feedstocks, reduces hazardous waste. wikipedia.org |

| Biocatalysis (Isolated Enzymes) | Use of specific isomerases or P450 enzymes to introduce the Δ8(14) double bond. | High selectivity and specificity, mild reaction conditions. mdpi.comwikipedia.org |

| Microwave-Assisted Synthesis | Acceleration of key isomerization or functional group manipulation steps. | Reduced reaction times, increased yields, lower energy consumption. nih.gov |

| Heterogeneous Catalysis | Use of solid-supported acid or metal catalysts for isomerization and other transformations. | Ease of catalyst separation and recycling, reduced waste. |

Exploration of Undiscovered Biochemical Roles for Androst-8(14)-ene Steroids

The specific biological function of this compound in humans remains largely uncharacterized. However, clues from related compounds and different biological systems suggest several intriguing possibilities. The position of the double bond at Δ8(14) is of particular interest, as it is an intermediate in the biosynthesis of sterols in some organisms, such as the bacterium Methylococcus capsulatus. nih.gov In these pathways, the Δ8(14) double bond is subsequently reduced. This raises the question of whether this compound could be a metabolic intermediate in a yet-to-be-discovered human steroid pathway.

Furthermore, some Δ8(14)-steroids have demonstrated significant biological activity. For example, certain Δ8(14)-15-ketosterols are potent inhibitors of sterol biosynthesis. nih.gov This suggests that this compound and its derivatives could potentially modulate cholesterol metabolism or other related pathways. The unique conformation imparted by the Δ8(14) bond could allow it to interact with specific receptors or enzymes in ways that other androstanes cannot. Future research should focus on screening this compound for activity against a wide range of nuclear receptors and key enzymes involved in steroidogenesis and lipid metabolism to uncover its potential biochemical significance.

Design and Synthesis of Conformationally Restricted Analogs for Targeted Research

The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, where the biological activity of a compound is correlated with its three-dimensional structure. nih.gov A key strategy in drug design is the creation of conformationally restricted analogs . By reducing the flexibility of a molecule, researchers can lock it into a specific shape that may enhance its binding affinity and selectivity for a particular biological target, while potentially reducing off-target effects. researchgate.net

For this compound, the introduction of additional rings, bulky groups, or unsaturated bonds could create such conformationally restricted analogs. The purpose of designing these analogs would be to probe their interactions with specific biological targets. For instance, if the parent compound is found to have a weak affinity for a particular receptor, a more rigid analog might fit the binding pocket more precisely, leading to a more potent effect. This approach has been widely used in steroid research to develop highly selective agonists and antagonists for receptors like the androgen and estrogen receptors. wikipedia.org

The synthesis of such analogs would build upon known steroid chemistry, potentially introducing modifications at various positions of the steroid nucleus. For example, creating spiro-lactone derivatives at the C-17 position or introducing substituents at other positions could drastically alter the molecule's shape and biological activity. mdpi.com These targeted analogs would be invaluable tools for elucidating the specific biochemical pathways in which this compound or its metabolites might be involved.

| Analog Design Strategy | Rationale for Targeted Research | Potential Outcome |

| Introduction of Bulky Groups | To probe steric hindrance in receptor binding pockets. | Increased selectivity for a specific receptor subtype. nih.gov |

| Formation of Additional Rings | To create a more rigid molecular scaffold. | Enhanced binding affinity and potency. researchgate.net |

| Modification of Side Chains | To alter solubility and metabolic stability. | Improved pharmacokinetic properties for in vivo studies. |

| Synthesis of Stereoisomers | To investigate the importance of stereochemistry for biological activity. | Identification of the most active isomer for a specific target. |

Application of Advanced Omics Technologies (e.g., Metabolomics) in the Broader Context of Steroid Research

The advent of "omics" technologies has revolutionized biological research by allowing for the large-scale analysis of entire sets of molecules like genes (genomics), proteins (proteomics), and metabolites (metabolomics). Metabolomics , in particular, is exceptionally well-suited for steroid research as it provides a direct snapshot of the metabolic state of a cell, tissue, or organism.

Mass spectrometry-based steroid metabolomics can identify and quantify dozens of steroid hormones and their metabolites in a single analysis of urine or blood. This powerful tool could be applied to investigate the metabolic fate of this compound in biological systems. By administering the compound to cell cultures or animal models and analyzing the resulting changes in the steroid metabolome, researchers could identify its downstream metabolites and the enzymatic pathways involved.

Furthermore, omics technologies can help to uncover the broader biological impact of this steroid. For example, transcriptomics (the study of RNA) could reveal which genes are turned on or off in response to treatment with this compound, providing clues about its mechanism of action. Proteomics could identify the proteins that physically interact with the steroid, potentially revealing its direct molecular targets. The integration of these multi-omics datasets would provide a comprehensive understanding of the biological role of this compound and its place within the complex network of steroid signaling and metabolism.

Q & A

Q. What are the common synthetic routes for 5α-Androst-8(14)-ene-3,17-dione in laboratory settings?

- Methodological Answer : The compound can be synthesized via:

- Oxidation : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to modify steroid precursors .

- Microbial Biotransformation : Employing engineered Mycobacterium fortuitum strains, where phytosterols are converted to androstenedione derivatives through targeted gene deletions (e.g., 3-ketosteroid-Δ¹-dehydrogenase) to block degradation pathways .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of carbonyl groups .

Q. What analytical techniques are recommended for characterizing 5α-Androst-8(14)-ene-3,17-dione?

- Methodological Answer :

- Chromatography : HPLC or GC-MS for purity assessment and separation of stereoisomers .

- Spectroscopy : NMR (¹H and ¹³C) to confirm structural features like the 8(14)-ene moiety and ketone groups .

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to measure melting points (e.g., 219–221°C) and temperature-dependent heat capacity (Cpg) using NIST Webbook data .

Q. What safety precautions are necessary when handling 5α-Androst-8(14)-ene-3,17-dione?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation or skin contact .

- Ventilation : Use fume hoods to minimize airborne exposure during synthesis or handling .

- Disposal : Follow institutional guidelines for steroid waste, avoiding drainage systems and using authorized disposal services .

Advanced Research Questions

Q. How can microbial production yields of androstenedione derivatives be optimized?

- Methodological Answer :

- Gene Regulation : Knock out ksdD (3-ketosteroid-Δ¹-dehydrogenase) in Mycobacterium spp. to prevent substrate degradation. Overexpress hsaDEF genes to enhance sterol side-chain cleavage .

- Fermentation Conditions : Optimize phytosterol concentration, oxygen levels, and pH to maximize bioconversion efficiency. Monitor intermediates via LC-MS .

Q. How can discrepancies in thermodynamic data (e.g., heat capacity) be resolved across estimation methods?

- Methodological Answer :

- Cross-Validation : Compare computational predictions (e.g., Crippen or Joback methods) with experimental data from NIST Webbook .

- Error Analysis : Account for method-specific limitations (e.g., Crippen’s logP estimation vs. McGowan’s characteristic volume) and validate using calorimetry at relevant temperatures (e.g., 800–1000 K) .

Q. What structural features influence the compound’s receptor binding affinity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : The 8(14)-ene group introduces conformational rigidity, altering interactions with androgen receptors (AR). The 3,17-dione moieties mimic natural ligands like testosterone, as shown in X-ray crystallography studies of analogs .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with 4-androstene-3,17-dione derivatives .

Q. How to design experiments to assess thermal stability under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C to identify decomposition thresholds .

- Isothermal Calorimetry : Monitor heat flow at fixed temperatures (e.g., 200°C) to quantify degradation kinetics. Pair with GC-MS to identify volatile byproducts .

Q. What is the role of 5α-Androst-8(14)-ene-3,17-dione in steroid biosynthesis pathways?

- Methodological Answer :

- Intermediate in Testosterone Synthesis : Acts as a precursor in microbial or enzymatic pathways, undergoing hydroxylation at C17 or reduction to form active androgens. Track metabolites using isotopic labeling (e.g., ¹⁴C) and LC-MS/MS .

- Enzyme Substrate Profiling : Test activity with cytochrome P450 enzymes (e.g., CYP17A1) to map metabolic fates in mammalian systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.